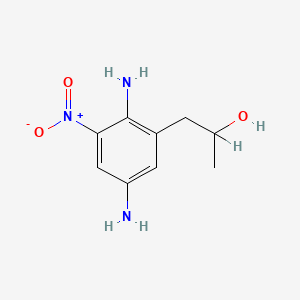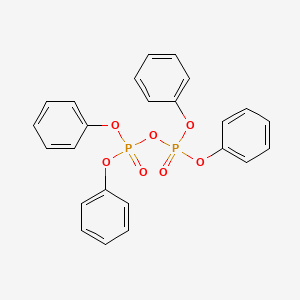
Tetraphenyl pyrophosphate
概要
説明
Tetraphenyl pyrophosphate is an organic compound with the molecular formula C24H20O7P2. It is a derivative of pyrophosphoric acid, where four phenyl groups are attached to the pyrophosphate backbone. This compound is known for its role as a phosphorylation reagent in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: Tetraphenyl pyrophosphate can be synthesized through the reaction of diphenylchlorophosphate with water. The process involves heating 10 moles of diphenylchlorophosphate to 70°C under nitrogen and adding 5 moles of water over five hours. The temperature is maintained at 75°C during the addition. After the addition, the mixture is kept at 75-80°C for one hour, then raised to 120°C for three hours, and finally to 140°C for another three hours. The product is obtained as a reddish-orange oil with a yield of 98.7% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and precise temperature control to maintain consistent product quality .
化学反応の分析
Types of Reactions: Tetraphenyl pyrophosphate primarily undergoes phosphorylation reactions. It can act as a phosphorylating agent, transferring its phosphate groups to other molecules.
Common Reagents and Conditions:
Phosphorylation: Common reagents include alcohols, phenols, and amines. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenol and pyrophosphoric acid derivatives.
Major Products:
Phosphorylation: The major products are phosphorylated derivatives of the starting materials, such as phosphoric esters or amides.
Hydrolysis: The major products are phenol and pyrophosphoric acid
科学的研究の応用
Tetraphenyl pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for phosphorylation reactions, aiding in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation processes.
Medicine: this compound is used in the development of pharmaceutical intermediates and as an adjunct in chemotherapy to prevent nausea and vomiting caused by certain drugs.
Industry: It serves as an intermediate in the synthesis of specialty chemicals and materials
作用機序
Tetraphenyl pyrophosphate exerts its effects through the transfer of phosphate groups to target molecules. This phosphorylation process involves the formation of a covalent bond between the phosphate group of this compound and the hydroxyl or amino group of the target molecule. The molecular targets include enzymes and other proteins that undergo phosphorylation, which can alter their activity, stability, or interactions with other molecules .
類似化合物との比較
Tetraethyl pyrophosphate: Another pyrophosphate derivative with ethyl groups instead of phenyl groups.
Triphenyl phosphate: A related compound with three phenyl groups attached to a single phosphate group.
Comparison:
Tetraphenyl pyrophosphate vs. Tetraethyl pyrophosphate: this compound has bulkier phenyl groups, which can influence its reactivity and solubility compared to the smaller ethyl groups in tetraethyl pyrophosphate.
This compound vs. Triphenyl phosphate: While both compounds contain phenyl groups, this compound has a pyrophosphate backbone, making it more suitable for phosphorylation reactions, whereas triphenyl phosphate is commonly used as a flame retardant and plasticizer
This compound stands out due to its specific structure and reactivity, making it a valuable reagent in various scientific and industrial applications.
特性
IUPAC Name |
diphenoxyphosphoryl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHIDHNLKIYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400463 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10448-49-4 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide](/img/structure/B3363630.png)
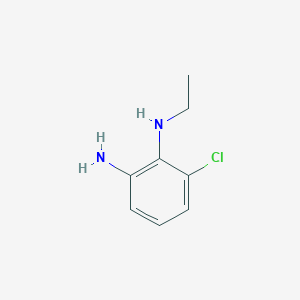
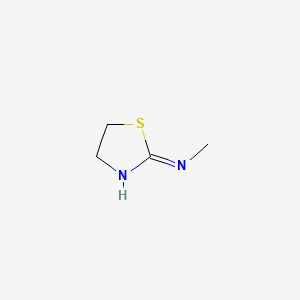
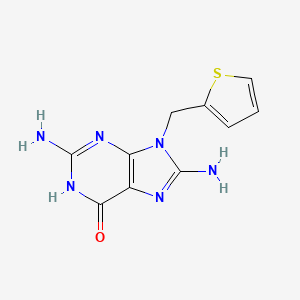
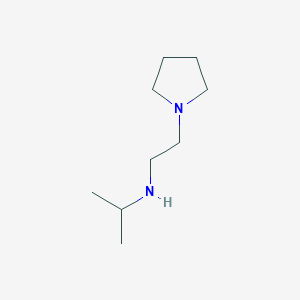
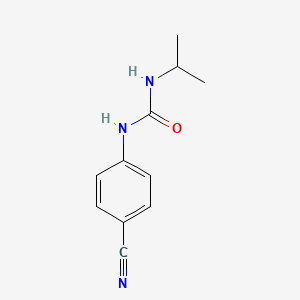

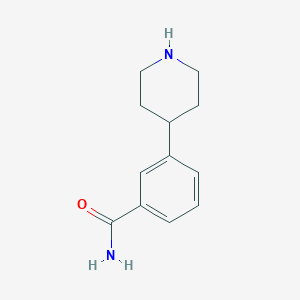
![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)
